molecular formula C3H3N3S3 B7766673 CID 12517

CID 12517

Cat. No. B7766673
M. Wt: 177.3 g/mol
InChI Key: WZRRRFSJFQTGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12517 is a useful research compound. Its molecular formula is C3H3N3S3 and its molecular weight is 177.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization (CID)

    CID is used to tackle biological problems not accessible by classical genetic interference methods. It allows for reversible and spatiotemporal control of protein function in cells, enabling the study of signal transductions, membrane, and protein trafficking with unprecedented precision (Voss, Klewer, & Wu, 2015).

  • Psychometric Analyses in Depression

    CID refers to the Clinical Interview for Depression in general practice settings, assessing depression, anxiety, and apathy. It is used to measure the outcome of antidepressant therapy and identify subsyndromes within major depressive disorder (Bech, Paykel, Sireling, & Yiend, 2015).

  • Gene Regulation with PROTAC-CID

    Engineered PROTAC-CID systems are developed for inducible gene regulation and editing in mammalian systems. These systems offer fine-tuning of gene expression at gradient levels or multiplex biological signals with different logic gating operations. Such tools expand the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

  • Imaging in Ionizing Radiation Environments

    CID technology has been applied in creating imagers with unique properties for use in automation, nuclear, and scientific applications. They are designed to provide excellent signal-to-noise at high radiation levels, suitable for spectroscopy and other scientific applications (Carbone et al., 1996).

  • Understanding T-cell Distribution in Autoimmune Diseases

    Research on chronic inflammatory demyelinating polyradiculoneuropathy (CIDP) explores the distribution and role of Th17 and Th1 cells, contributing to the pathogenesis of autoimmune diseases. Understanding the balance and interaction between these cells can inform therapeutic strategies (Chi et al., 2010).

properties

IUPAC Name

1,3,5-triazine-2,4,6-trithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRRFSJFQTGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NC(=N1)S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.